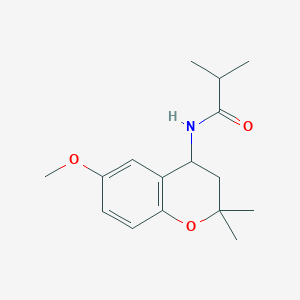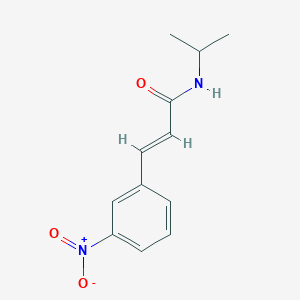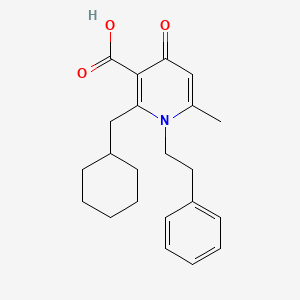![molecular formula C16H22N2O4S B5605048 4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5605048.png)
4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including 4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone, often involves multi-step chemical reactions. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, indicating a method for synthesizing structurally related compounds. These processes are fundamental in creating compounds with potential activity against diseases like schistosomiasis in experimental animals, highlighting the importance of synthesis strategies in developing therapeutic agents (Y. Tung).
Molecular Structure Analysis
Molecular structure characterization is crucial in understanding the interactions and potential efficacy of compounds. For instance, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, was determined to have a monoclinic system with space group P21/c. The molecule displays a symmetry center with coplanar rings, excluding methyl H atoms and H atoms attached to the piperazinedione ring, indicating the complex three-dimensional arrangements that influence compound behavior and interaction (Shusheng Zhang et al.).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are influenced by their structural components. For example, the synthesis and evaluation of certain piperazine derivatives as serotonin 5-HT1A receptor ligands show the significance of chemical modifications in determining receptor affinity and selectivity. These studies underscore the chemical flexibility of piperazine derivatives in generating compounds with targeted biological activities (A. Orjales et al.).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting points, and crystal structure, are essential for their application in medicinal chemistry. For instance, the crystal engineering of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids demonstrates the influence of alkyl chain length on crystal assembly and thermochemical properties, which are critical for drug formulation and delivery (K. E. Wells et al.).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, determine the therapeutic potential of piperazine derivatives. Studies on the synthesis and dopamine transporter affinity of chiral piperazines suggest that structural modifications can enhance selectivity for specific neurotransmitter transporters, offering insights into designing compounds for treating conditions like cocaine abuse (L. Hsin et al.).
Eigenschaften
IUPAC Name |
4-(2-hydroxy-4-methylsulfanylbutanoyl)-1-(2-methoxyphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-14-6-4-3-5-12(14)18-9-8-17(11-15(18)20)16(21)13(19)7-10-23-2/h3-6,13,19H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYCAJOIACYXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5604982.png)
![2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5604989.png)

![(3R*,5R*)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5605002.png)

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide]](/img/structure/B5605035.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B5605042.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5605054.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5605061.png)
![3-phenylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5605065.png)
